N-[(5-fluoro-2-thienyl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine
CAS No.:
Cat. No.: VC16406267
Molecular Formula: C10H13ClFN3S
Molecular Weight: 261.75 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H13ClFN3S |
|---|---|
| Molecular Weight | 261.75 g/mol |
| IUPAC Name | N-[(5-fluorothiophen-2-yl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride |
| Standard InChI | InChI=1S/C10H12FN3S.ClH/c1-7-6-14(2)13-10(7)12-5-8-3-4-9(11)15-8;/h3-4,6H,5H2,1-2H3,(H,12,13);1H |
| Standard InChI Key | BMSASKPJPLERKY-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CN(N=C1NCC2=CC=C(S2)F)C.Cl |
Introduction
Chemical Structure and Molecular Characteristics
Structural Composition
N-[(5-Fluoro-2-thienyl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine features a pyrazole ring (a five-membered heterocycle with two adjacent nitrogen atoms) substituted at three positions:
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Position 1: A methyl group (-CH₃)
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Position 3: A (5-fluoro-2-thienyl)methyl amine group (-CH₂-NH-C₄H₂FS)
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Position 4: A second methyl group (-CH₃).
The thienyl group introduces sulfur into the structure, while the fluorine atom at position 5 of the thiophene ring enhances lipophilicity and metabolic stability. The hydrochloride salt form (C10H13ClFN3S) is commonly used in research to improve solubility.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C10H13ClFN3S |
| Molecular Weight | 261.75 g/mol |
| IUPAC Name | N-[(5-fluorothiophen-2-yl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride |
| Canonical SMILES | CC1=CN(N=C1NCC2=CC=C(S2)F)C.Cl |
| Topological Polar Surface Area | 41.6 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 4 |
Synthesis and Optimization
Synthetic Pathways
The synthesis typically involves a multi-step sequence:
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Pyrazole Core Formation: Condensation of hydrazine derivatives with 1,3-diketones or via cycloaddition reactions .
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Methylation: Introduction of methyl groups at positions 1 and 4 using methyl iodide or dimethyl sulfate under basic conditions.
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Thienylmethylamine Coupling: Nucleophilic substitution between 3-aminopyrazole and 5-fluoro-2-chloromethylthiophene in the presence of a base like K₂CO₃.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Pyrazole formation | Hydrazine hydrate, ethanol, reflux | 65–75 |
| Methylation | CH₃I, NaH, THF, 0°C → RT | 80–85 |
| Thienyl coupling | 5-Fluoro-2-chloromethylthiophene, K₂CO₃, DMF, 60°C | 70–75 |
Purification and Characterization
Final purification is achieved via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane). Purity is confirmed by HPLC (>95%), while structure validation employs LC-MS and NMR.
Physicochemical Properties
Solubility and Stability
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Aqueous Solubility: ~2.1 mg/mL (hydrochloride salt, pH 7.4).
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LogP: 2.8 (predicted), indicating moderate lipophilicity.
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Stability: Stable under ambient conditions for 6 months; degrades at >150°C.
Crystallographic Data
Single-crystal X-ray diffraction of a related compound (VC15787011) reveals:
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Space Group: P2₁/c
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Unit Cell Parameters: a = 8.21 Å, b = 12.05 Å, c = 14.32 Å, β = 102.5°.
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Intermolecular Interactions: N-H···Cl hydrogen bonds (2.89 Å) and π-π stacking between pyrazole and thienyl rings (3.45 Å).
Biological Activities and Mechanisms
Hypothesized Pharmacological Effects
While direct bioactivity data is lacking, structural analogs exhibit:
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Anticancer Activity: Inhibition of PI3K/Akt/mTOR pathway (IC₅₀ = 1.2–3.8 μM in MCF-7 cells).
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Antimicrobial Effects: MIC = 8–16 μg/mL against Staphylococcus aureus .
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Anti-inflammatory Action: COX-2 inhibition (Ki = 0.45 μM).
Structure-Activity Relationships (SAR)
Key determinants of activity include:
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Fluorine Position: 5-Fluoro substitution on thiophene enhances target binding via electrostatic interactions.
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Methyl Groups: 1,4-Dimethylation increases metabolic stability by blocking cytochrome P450 oxidation.
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Thienyl Linker: The sulfur atom facilitates interactions with cysteine residues in enzyme active sites.
Research Gaps and Future Directions
Unresolved Questions
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Pharmacokinetics: Absorption, distribution, and excretion profiles remain uncharacterized.
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Toxicity: No in vivo safety data exists for this compound.
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Target Identification: Putative biological targets (e.g., kinases, GPCRs) require validation.
Recommended Studies
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In Silico Modeling: Molecular docking against cancer-related proteins (e.g., EGFR, VEGFR).
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In Vitro Assays: Cytotoxicity screening using NCI-60 cell lines.
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In Vivo Testing: Pharmacokinetic studies in rodent models.
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